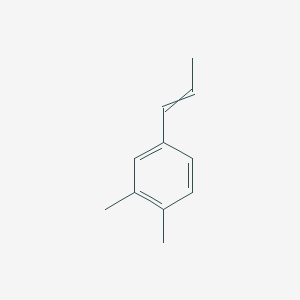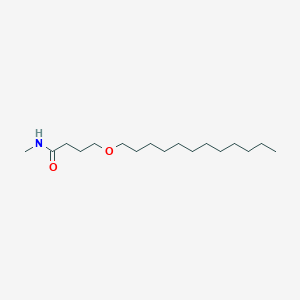
4-(Dodecyloxy)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecyloxy)-N-methylbutanamide is an organic compound characterized by a long dodecyloxy chain attached to a butanamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-methylbutanamide typically involves the reaction of dodecanol with butanoyl chloride in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts such as triethylamine or pyridine.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dodecyloxy)-N-methylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The dodecyloxy chain can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of N-methylbutylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Dodecyloxy)-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mecanismo De Acción
The mechanism of action of 4-(Dodecyloxy)-N-methylbutanamide involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can disrupt membrane integrity, leading to antimicrobial effects. The compound may also facilitate the transport of hydrophobic molecules across biological membranes, enhancing drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dodecyloxy)butanoic acid
- N-methylbutanamide
- Dodecanamide
Uniqueness
4-(Dodecyloxy)-N-methylbutanamide is unique due to its combination of a long hydrophobic dodecyloxy chain and a polar amide group. This dual functionality allows it to act as an effective surfactant and emulsifying agent, distinguishing it from simpler amides or fatty acids.
Propiedades
Número CAS |
587838-33-3 |
|---|---|
Fórmula molecular |
C17H35NO2 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
4-dodecoxy-N-methylbutanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-15-20-16-13-14-17(19)18-2/h3-16H2,1-2H3,(H,18,19) |
Clave InChI |
GHSLOJKSQYZVAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


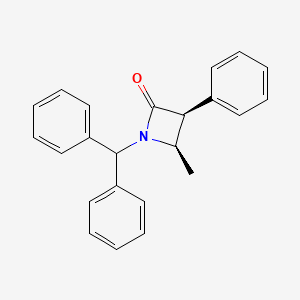
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
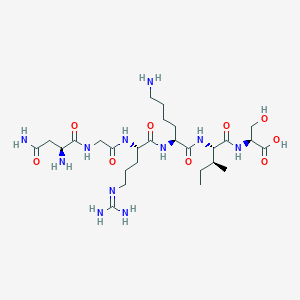
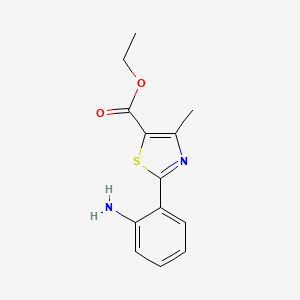
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)
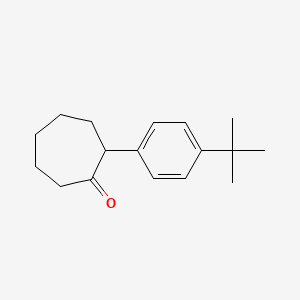
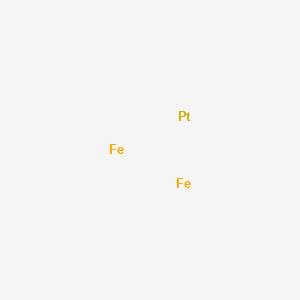
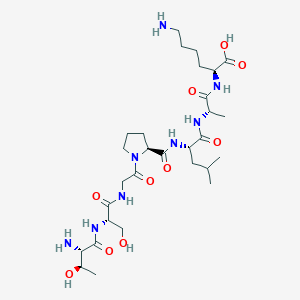
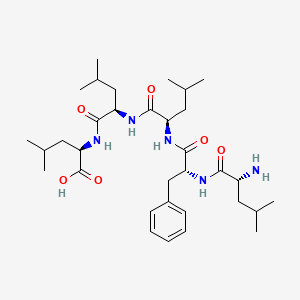
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
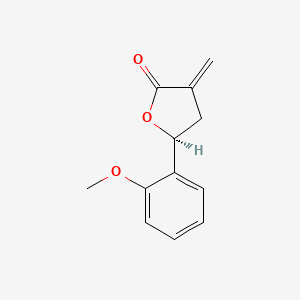
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
